An In-depth Technical Guide on the Basic Properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone
An In-depth Technical Guide on the Basic Properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone
Disclaimer: Initial searches for "(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone" did not yield specific information for this exact molecule. The available scientific data predominantly pertains to its isomer, (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone . This guide will, therefore, focus on the properties and potential synthesis of the 3-amino isomer, assuming it to be the compound of interest.
This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the fundamental chemical and physical properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone. The document details its structural information, physicochemical characteristics, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential biological significance based on the activities of related compounds.
Core Properties and Physicochemical Data
(3-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H18N2O[1]. Its core structure consists of a benzamide moiety where the amide nitrogen is part of a 4-methylpiperidine ring, and an amino group is substituted at the meta-position of the phenyl ring.
The following table summarizes the key computed physicochemical properties of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.
| Property | Value | Source |
| Molecular Formula | C13H18N2O | PubChem[1] |
| Molecular Weight | 218.29 g/mol | PubChem[1] |
| IUPAC Name | (3-aminophenyl)-(4-methylpiperidin-1-yl)methanone | PubChem[1] |
| CAS Number | 915908-51-9 | PubChem[1] |
| Topological Polar Surface Area | 49.4 Ų | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| XLogP3 | 2.3 | PubChem |
Synthesis and Experimental Protocols
While a specific published synthesis protocol for (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone was not identified in the literature search, a plausible and commonly employed synthetic route involves the amidation of a benzoic acid derivative followed by the reduction of a nitro group.
A logical synthetic approach would start with 3-nitrobenzoic acid, which is first converted to its acyl chloride. This intermediate then reacts with 4-methylpiperidine to form the amide. The final step is the reduction of the nitro group to an amine.
Caption: Proposed synthesis of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.
This protocol is based on general procedures for similar chemical transformations.
Step 1: Synthesis of (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone
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To a solution of 3-nitrobenzoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
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Reflux the mixture for 2-3 hours until the evolution of gas ceases.
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Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-nitrobenzoyl chloride.
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Dissolve the crude 3-nitrobenzoyl chloride in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4-methylpiperidine (1.1 equivalents) and a base such as triethylamine (1.5 equivalents) in dichloromethane to the cooled solution.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone.
Step 2: Synthesis of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone
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Dissolve the (4-methylpiperidin-1-yl)(3-nitrophenyl)methanone (1 equivalent) in a suitable solvent such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitor the reaction by TLC until the starting material is completely consumed.
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Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.
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If necessary, purify the product by recrystallization or column chromatography.
Biological Activity and Signaling Pathways
Piperidine derivatives have demonstrated a wide range of pharmacological activities, including but not limited to:
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Anticancer Properties: Many piperidine-containing compounds have been investigated as potential anticancer agents[2][3]. They can act through various mechanisms, including the inhibition of crucial signaling pathways like STAT-3, NF-κB, and PI3K/Akt[3].
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Central Nervous System (CNS) Activity: The piperidine ring is a common feature in antipsychotics, analgesics, and drugs for neurodegenerative diseases[4][5].
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Antimicrobial Activity: Certain piperidine derivatives have been shown to possess antibacterial and antifungal properties[5][6].
Given the prevalence of the piperidine scaffold in pharmacologically active molecules, it is plausible that (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone could exhibit some form of biological activity. The aminophenyl group can also participate in various interactions with biological targets.
Caption: The versatile role of the piperidine scaffold in drug discovery.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological properties and any potential therapeutic applications of (3-Aminophenyl)(4-methylpiperidin-1-yl)methanone.
References
- 1. (3-Aminophenyl)(4-methyl-1-piperidinyl)methanone | C13H18N2O | CID 16778020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

